Morpholine, 4-(5-methyl-2-thiazolyl)-
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Overview
Description
Morpholine, 4-(5-methyl-2-thiazolyl)- is a heterocyclic organic compound that features both a morpholine ring and a thiazole ring The morpholine ring consists of an oxygen and a nitrogen atom, while the thiazole ring contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-(5-methyl-2-thiazolyl)- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .
Medicine
In medicine, Morpholine, 4-(5-methyl-2-thiazolyl)- is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as a corrosion inhibitor and a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of Morpholine, 4-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar thiazole ring structure.
Morpholine: A compound with a similar morpholine ring structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
Morpholine, 4-(5-methyl-2-thiazolyl)- is unique due to the combination of the morpholine and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it more versatile and potent compared to simpler analogs .
Properties
CAS No. |
1444610-86-9 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-(5-methyl-1,3-thiazol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2OS/c1-7-6-9-8(12-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 |
InChI Key |
WCMDPHOUXRPEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCOCC2 |
Origin of Product |
United States |
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